molecular formula C19H22N6O2 B2832715 (1H-benzo[d]imidazol-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034479-76-8

(1H-benzo[d]imidazol-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2832715
CAS No.: 2034479-76-8
M. Wt: 366.425
InChI Key: GRMCJLYZLFZWDE-UHFFFAOYSA-N
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Description

The compound (1H-benzo[d]imidazol-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that features a benzimidazole core, a pyrazine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-benzo[d]imidazol-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Pyrazine Ring: The pyrazine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the benzimidazole intermediate.

    Incorporation of the Piperidine Moiety: The piperidine ring is often introduced via nucleophilic substitution or addition reactions, where a piperidine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazine and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups into the pyrazine or benzimidazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, (1H-benzo[d]imidazol-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone is investigated for its therapeutic potential. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization are of interest for creating new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The benzimidazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyrazine and piperidine moieties may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.

    Pyrazine Derivatives: Pyrazinamide, used in tuberculosis treatment, is a notable pyrazine derivative.

    Piperidine Derivatives: Compounds such as piperidine-based antipsychotics (e.g., haloperidol) are structurally related.

Uniqueness

What sets (1H-benzo[d]imidazol-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone apart is its combination of these three distinct moieties, which may confer unique pharmacological properties and enhance its potential as a multi-target therapeutic agent.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules

Properties

IUPAC Name

3H-benzimidazol-5-yl-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-24(2)17-18(21-8-7-20-17)27-14-4-3-9-25(11-14)19(26)13-5-6-15-16(10-13)23-12-22-15/h5-8,10,12,14H,3-4,9,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMCJLYZLFZWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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